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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of novel 2-phenylthiazole derivatives, a

class of heterocyclic compounds with significant and diverse biological activities. The 2-

phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide

array of therapeutic agents. This document provides a comprehensive overview of key

synthetic methodologies, quantitative data from recent studies, detailed experimental protocols,

and a visual representation of the biological pathways influenced by these derivatives.

Core Synthetic Methodologies
The synthesis of 2-phenylthiazole derivatives can be achieved through several strategic

approaches. The most prominent and versatile methods include the Hantzsch thiazole

synthesis and the Suzuki cross-coupling reaction.

Hantzsch Thiazole Synthesis: This classical and widely employed method involves the

condensation of a thioamide, typically thiobenzamide, with an α-haloketone. The reaction

proceeds through a cyclocondensation mechanism to form the thiazole ring. This method is

valued for its simplicity and the ready availability of starting materials. Variations in the α-

haloketone and substitutions on the thiobenzamide allow for the creation of a diverse library of

2-phenylthiazole derivatives.

Suzuki Cross-Coupling Reaction: For the synthesis of 2-phenylthiazoles, the Suzuki coupling is

a powerful tool for forming the carbon-carbon bond between the thiazole ring and the phenyl
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group. This palladium-catalyzed reaction typically involves the coupling of a 2-halothiazole with

a phenylboronic acid derivative. The Suzuki coupling offers a high degree of functional group

tolerance and allows for the introduction of complex phenyl substituents.

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis and

biological evaluation of 2-phenylthiazole derivatives.

Table 1: Synthesis of 2-Phenylthiazole Derivatives - Reaction Yields
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Compoun
d ID

Synthetic
Method

Key
Reagents

Reaction
Time (h)

Temperat
ure (°C)

Yield (%)
Referenc
e

C1
Hantzsch

Synthesis

Thiobenza

mide, 4-(2-

bromoacet

yl)benzonit

rile

- Reflux - [1]

33f
Hantzsch

Synthesis

Substituted

thiobenza

mide, α-

haloketone

- - - [1]

A1
Suzuki

Coupling

Ethyl 2-

bromo-5-

thiazole

carboxylate

,

Phenylboro

nic acid

- - - [2]

A2-A4
Hantzsch

Synthesis

Thiobenza

mide, Ethyl

acetoaceta

te

derivatives

- Reflux - [2]

B1-B23
Suzuki

Coupling

Ethyl 2-

bromo-5-

thiazole

carboxylate

,

Phenylboro

nic acid

derivatives

- - - [2]

6g - - - - - [3]
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3a-o
Hantzsch

Synthesis

Aryl-

substituted

thiosemicar

bazones,

2-bromo-4-

fluoroaceto

phenone

4-5 Reflux 61-80 [4]

2n
Suzuki

Coupling

2-(4-

bromophen

yl)benzothi

azole,

Naphthale

n-1-

ylboronic

acid

48 - 98 [5]

8a
Suzuki

Coupling

2'-

(Benzo[d]th

iazol-2-yl)-

[1,1'-

biphenyl]-4

-ol

derivative

- - 83 [6]

8b
Suzuki

Coupling

2'-

(Benzo[d]th

iazol-2-yl)-

[1,1'-

biphenyl]-3

-ol

derivative

- - 92 [6]

Table 2: Biological Activity of 2-Phenylthiazole Derivatives
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Compound ID
Biological
Target

Assay Activity Reference

33f
Staphylococcus

aureus

Minimum

Inhibitory

Concentration

(MIC)

16 µg/mL [1]

B9 Candida albicans

Minimum

Inhibitory

Concentration

(MIC)

1-16 µg/mL [7]

6g
Rhizoctonia

cerealis
EC50 6.2 mg/L [3]

6g
Sclerotinia

sclerotiorum
EC50 0.6 mg/L [3]

Orientin Sortase A IC50 50.44 ± 0.51 µM [1]

3a-o α-Amylase IC50
Moderate to high

inhibition
[4]

3e Urease IC50 26.35 µg/mL [8]

5b
HT29 cancer cell

line
IC50 2.01 µM [9]

Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis of 2-
(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–
o)[4]
An equimolar mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-

bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is heated under reflux for 4–5

hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon

completion, the reaction mixture is cooled, and the resulting solid product is collected by
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filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent to

afford the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.

General Procedure for Suzuki Cross-Coupling for the
Synthesis of 2-Amino-6-arylbenzothiazoles[8]
To a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in a suitable solvent system (e.g.,

dioxane/water), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as

Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are added. The reaction mixture is

degassed and heated under an inert atmosphere at a specified temperature (e.g., 95 °C) for a

designated time (e.g., 31 hours), with the reaction progress monitored by TLC. After

completion, the reaction mixture is cooled to room temperature, diluted with water, and

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel to yield

the desired 2-amino-6-arylbenzothiazole.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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General Experimental Workflow for 2-Phenylthiazole Synthesis
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Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.
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Inhibition of Sortase A Signaling Pathway
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Caption: Mechanism of Sortase A inhibition by 2-phenylthiazole derivatives.
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Inhibition of CYP51 in Fungal Ergosterol Biosynthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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